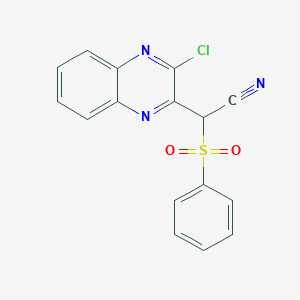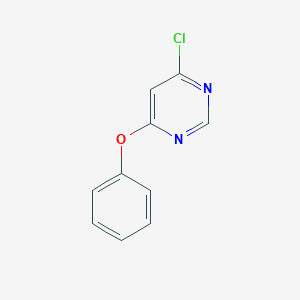
4-Phenoxy-6-chloropyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Phenoxy-6-chloropyrimidine-related compounds involves multiple steps, including nucleophilic substitution and coupling reactions, starting from 2,4,6-trichloropyrimidine. These methods have been optimized to achieve yields up to 85% (Zhang et al., 2019), (Kou & Yang, 2022).
Molecular Structure Analysis
Structural analysis of similar compounds, like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, demonstrates that these molecules can form hydrogen-bonded sheets, indicating the potential for diverse molecular interactions (Trilleras et al., 2009).
Chemical Reactions and Properties
4-Phenoxy-6-chloropyrimidine derivatives undergo various chemical reactions, including halogenation, coupling, and nucleophilic reactions, to produce compounds with potential anticancer activities (Gan et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, of compounds derived from 4-Phenoxy-6-chloropyrimidine, are crucial for their application in drug development. The crystal structure of these compounds can reveal interactions important for their biological activity (Guo & Shun, 2004).
Chemical Properties Analysis
The chemical properties of 4-Phenoxy-6-chloropyrimidine derivatives, such as their reactivity and the formation of proton transfer complexes, are essential for understanding their potential as drug intermediates. Studies on their redox behavior and interaction with other molecules provide insights into their mechanism of action (Habeeb et al., 2009).
Aplicaciones Científicas De Investigación
1. Anti-inflammatory Applications
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. For example, pyrimidines carrying –OH functional group at the C-4 and C-6 positions of their rings did not exhibit any inhibitory activity against NO and PGE 2 production. Substitution of –OH moieties with chlorine resulted in significant inhibitory activity .
2. Synthesis of New Pyrimidine Derivatives
- Results : The reaction yields new pyrimidine derivatives, such as 2,4-dichloro-6-phenylpyrimidine, in good yields .
3. Anticancer Applications
- Summary : Pyrimidine derivatives have been found to have anticancer effects. They can modulate myeloid leukemia and breast cancer, among others .
- Results : Pyrimidine-based drugs like imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .
4. Antimicrobial Applications
- Summary : Pyrimidines have been reported to exhibit antimicrobial effects .
- Results : Pyrimidines have shown to inhibit the growth of various microbes .
5. Antioxidant Applications
- Summary : Pyrimidines, including 4-Phenoxy-6-chloropyrimidine, have been found to have antioxidant effects .
- Results : Pyrimidines have shown to inhibit the oxidative stress markers, thus exhibiting antioxidant effects .
6. Synthesis of Fused Pyrimidines
- Summary : 4-Phenoxy-6-chloropyrimidine can be used as a precursor for the construction of fused pyrimidines, including pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, and others .
- Methods : The synthesis involves the use of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones, which are convenient synthons for obtaining fused pyrimidines .
- Results : The reaction yields new fused pyrimidine derivatives, which find widespread use in medicine .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-6-phenoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGWFZBIISKKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469124 | |
| Record name | 4-Phenoxy-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-6-chloropyrimidine | |
CAS RN |
124041-00-5 | |
| Record name | 4-Phenoxy-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-phenoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


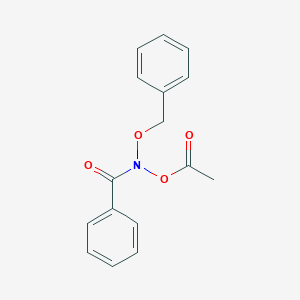
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)
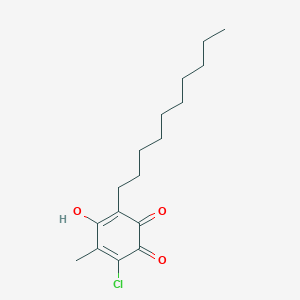
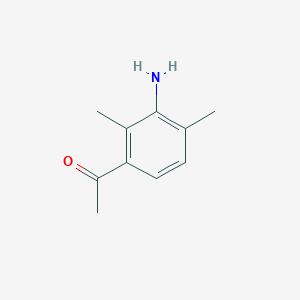
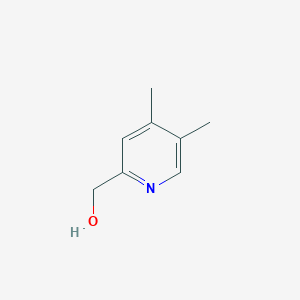
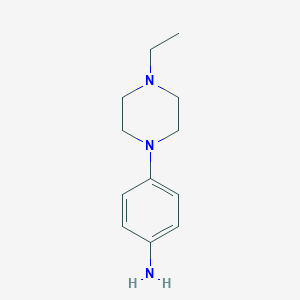
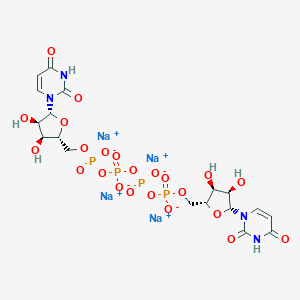
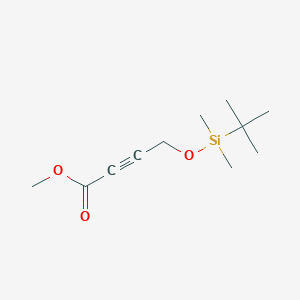
![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)
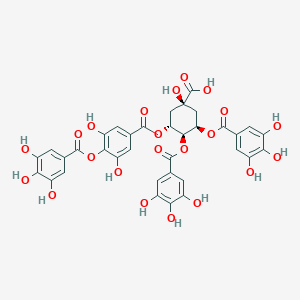
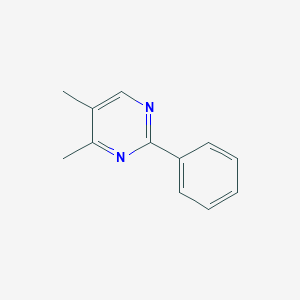
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)
![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)
